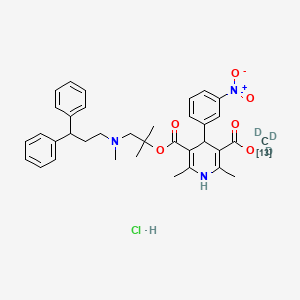

Lercanidipine-13C,d3-1 (hydrochloride)

Description

BenchChem offers high-quality Lercanidipine-13C,d3-1 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lercanidipine-13C,d3-1 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C36H42ClN3O6 |

|---|---|

Poids moléculaire |

652.2 g/mol |

Nom IUPAC |

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-(trideuterio(113C)methyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |

InChI |

InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/i6+1D3; |

Clé InChI |

WMFYOYKPJLRMJI-UJUGVVHISA-N |

SMILES isomérique |

[2H][13C]([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)(C)CN(C)CCC(C3=CC=CC=C3)C4=CC=CC=C4)C)C.Cl |

SMILES canonique |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl |

Origine du produit |

United States |

Whitepaper: Lercanidipine-13C,d3-1 Hydrochloride – Structural Dynamics, Physicochemical Properties, and LC-MS/MS Bioanalytical Applications

Executive Summary

Lercanidipine is a third-generation, highly lipophilic dihydropyridine calcium channel blocker (DHP-CCB) widely prescribed for the management of hypertension. Due to its extensive first-pass metabolism, high volume of distribution, and enantiomer-specific pharmacokinetics, precise quantification of lercanidipine in biological matrices is a critical requirement in clinical pharmacology and pharmacokinetic (PK) studies.

Lercanidipine-13C,d3-1 hydrochloride serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) for Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) assays. This technical guide provides an in-depth analysis of its chemical structure, the causality behind its isotopic design, and field-proven methodologies for its application in high-throughput bioanalysis.

Chemical Structure and Isotopic Design Causality

Lercanidipine-13C,d3-1 hydrochloride incorporates a specific +4 Da mass shift compared to the unlabeled parent drug ([1]). The strategic placement of the heavy isotopes—typically localized as a 3-O-(trideuterio(13C)methyl) group—is not arbitrary; it is governed by strict physical chemistry principles designed to optimize mass spectrometric performance ([2]).

Causality in Isotopic Placement:

-

Minimization of Kinetic Isotope Effects (KIE): By placing the deuterium and 13C atoms on a peripheral methoxy group rather than the dihydropyridine ring or the N-alkyl chain (which are primary sites for cytochrome P450-mediated oxidation), the SIL-IS exhibits identical chromatographic retention times to the unlabeled analyte. This prevents chromatographic separation between the drug and the internal standard.

-

Prevention of Isotopic Cross-Talk: The +4 Da mass shift ensures that the precursor ion of the internal standard ( m/z ~616.2) falls completely outside the natural isotopic envelope of unlabeled lercanidipine ( m/z 612.2), eliminating signal interference in the Multiple Reaction Monitoring (MRM) channels ([3]).

Table 1: Physicochemical Properties of Lercanidipine-13C,d3-1 Hydrochloride

| Property | Value / Description |

| CAS Number | 1261397-71-0 |

| PubChem CID | 163322537 |

| Molecular Weight | 652.20 g/mol |

| Molecular Formula | C3513CH38D3N3O6⋅HCl |

| Isotopic Enrichment | ≥ 99% 13C, ≥ 98% 2H |

| LogP (Parent Drug) | ~6.4 (Highly Lipophilic) |

| Primary Application | Internal Standard (IS) for LC-MS/MS Bioanalysis |

Pharmacological Context and the Need for Precision

Lercanidipine exerts its antihypertensive effect by blocking L-type calcium channels (Cav1.2) in vascular smooth muscle. Its high lipophilicity allows it to partition deeply into the lipid bilayer of cell membranes, creating a depot effect that results in a prolonged duration of action despite a relatively short plasma half-life.

Mechanism of Action of Lercanidipine via L-type Calcium Channels

Because plasma concentrations of lercanidipine are typically in the low nanogram-per-milliliter (ng/mL) range, highly sensitive and specific UPLC-MS/MS methods are mandatory to track its pharmacokinetic profile accurately ([4]).

Bioanalytical Methodology: LC-MS/MS Workflow

To quantify lercanidipine accurately, sample preparation must efficiently separate the highly lipophilic analyte from complex plasma proteins and endogenous phospholipids. Solid Phase Extraction (SPE) is the preferred, self-validating methodology ([5]).

Self-Validating Protocol: Solid Phase Extraction (SPE)

The following protocol utilizes a polymeric reversed-phase sorbent (e.g., Phenomenex Strata-X) to isolate lercanidipine and Lercanidipine-13C,d3-1.

-

Sample Aliquoting & IS Addition: Transfer 100 µL of human plasma (K2-EDTA) to a clean microcentrifuge tube. Add 50 µL of the Lercanidipine-13C,d3-1 working solution (40 ng/mL).

-

Causality: Adding the SIL-IS at the very first step ensures that any subsequent volumetric losses, protein-binding discrepancies, or extraction inefficiencies are mathematically nullified by the analyte/IS ratio.

-

-

Pre-treatment: Vortex for 30 seconds to disrupt protein binding.

-

Cartridge Conditioning: Condition the SPE cartridge with 1 mL of HPLC-grade methanol, followed by 1 mL of deionized water.

-

Causality: Methanol solvates the polymeric chains of the sorbent, maximizing the surface area for hydrophobic interaction.

-

-

Sample Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of 1 mL/min.

-

Washing: Wash with 1 mL of deionized water, followed by 1 mL of 10% methanol in water.

-

Causality: The 10% methanol wash is critical; it is strong enough to elute polar interferents (salts, small peptides) but too weak to break the strong hydrophobic bonds between lercanidipine (LogP ~6.4) and the sorbent.

-

-

Elution: Elute the analytes with 1 mL of 100% methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the mobile phase (e.g., 0.1% formic acid in water : methanol, 20:80 v/v).

Bioanalytical Workflow for Lercanidipine Quantification

Method Validation and Quantitative Data

During LC-MS/MS analysis, electrospray ionization (ESI) in positive ion mode is utilized. The validation of this method must adhere to FDA/EMA bioanalytical guidelines, ensuring the matrix effect is strictly controlled by the Lercanidipine-13C,d3-1 internal standard ([6]).

Table 2: Typical LC-MS/MS Optimization and Validation Parameters

| Parameter | Lercanidipine | Lercanidipine-13C,d3-1 (IS) |

| Ionization Mode | ESI Positive | ESI Positive |

| Precursor Ion ( m/z ) | 612.2 | 616.2 |

| Product Ion ( m/z ) | 280.1 | 280.1 |

| Linearity Range | 0.010 – 20.0 ng/mL | N/A (Fixed Concentration) |

| Extraction Recovery | > 94.0% | > 94.0% |

| Inter-batch Precision (CV%) | < 6.0% | < 6.0% |

Causality of Matrix Effect Compensation: During ESI, co-eluting plasma phospholipids can compete for charge droplets, leading to ion suppression. Because Lercanidipine-13C,d3-1 is chemically identical to the target analyte, it co-elutes at the exact same retention time. Therefore, any ion suppression affects both the target and the IS equally. When the mass spectrometer calculates the ratio of their peak areas, the suppression factor cancels out entirely, yielding a self-validating, highly trustworthy quantitative result.

References

-

Title: Lercanidipine-13C,d3-1 (hydrochloride) | CID 163322537 Source: PubChem (National Institutes of Health) URL: [Link]

-

Title: Method Development and Validation of Lercanidipine in Human Plasma by Using LC-Ms/MS Source: ResearchGate URL: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Lercanidipine-13C,d3-1 (hydrochloride) | C36H42ClN3O6 | CID 163322537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

Whitepaper: Physicochemical Profiling and Organic Solvation Strategies for Lercanidipine-13C,d3-1 Hydrochloride in Bioanalytical LC-MS/MS

Executive Summary

Lercanidipine-13C,d3-1 hydrochloride is a stable isotope-labeled internal standard (SIL-IS) critical for the precise LC-MS/MS quantification of lercanidipine in pharmacokinetic studies. Due to the extreme lipophilicity of the dihydropyridine parent structure, the compound exhibits negligible aqueous solubility. As a Senior Application Scientist, I have designed this technical guide to explain the thermodynamic causality behind its solvation behavior and to provide a self-validating, field-proven protocol for preparing organic stock solutions without compromising bioanalytical integrity.

Physicochemical Causality: The Thermodynamics of Solvation

To manipulate a compound successfully in the laboratory, one must first understand the structural causality driving its behavior. Lercanidipine hydrochloride is characterized by a bulky 3,3-diphenylpropylamine moiety and a dihydropyridine core, resulting in a highly hydrophobic surface area and an extreme LogP of approximately 6.4[1].

While the hydrochloride salt form provides essential solid-state stability and a pKa of 6.83[1], it cannot overcome the thermodynamic barrier to aqueous hydration. The energy required to disrupt the hydrogen-bond network of water far exceeds the energy released by the solvation of the drug's polar functional groups, rendering it practically insoluble in water at ~5 µg/mL[2].

Consequently, organic solvents are mandatory. Aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) provide exceptional solubility by acting as strong hydrogen bond acceptors and utilizing their high dipole moments to stabilize the molecule's polarizable regions[3]. Protic solvents like Methanol provide excellent solvation via hydrogen bonding with the ester and nitro groups, making them the superior choice for LC-MS/MS stock solutions due to their volatility and mobile phase compatibility[2].

Quantitative Solubility Profile

The following table summarizes the solubility of lercanidipine hydrochloride across various solvent systems. Because the macroscopic thermodynamic properties of the stable isotope-labeled (SIL) analog are identical to the unlabeled parent, these values directly dictate the handling of Lercanidipine-13C,d3-1 hydrochloride.

| Solvent System | Solubility (mg/mL) | Mechanism of Solvation | Bioanalytical Application |

| Dimethylformamide (DMF) | ~25.0 | High dipole moment, strong H-bond acceptor | High-concentration stock preparation |

| Dimethyl Sulfoxide (DMSO) | ~15.0 | High dielectric constant, crystal lattice disruption | Biological assay stock, HTS screening |

| Methanol | >10.0 | Protic H-bonding, favorable dielectric constant | Primary choice for LC-MS/MS IS working solutions |

| Ethanol | ~2.0 | Protic H-bonding (lower polarity than Methanol) | Alternative extraction solvent |

| Water (pH 7.0) | <0.005 | Thermodynamic exclusion (hydrophobic effect) | Practically insoluble; causes precipitation |

Data synthesized from [3] and [2].

Pharmacodynamic Context: Mechanism of Action

Understanding the biological target of the parent drug provides context for its structural design and resulting lipophilicity. Lercanidipine exerts its antihypertensive effects by partitioning deeply into the lipid bilayer of vascular smooth muscle cells to block L-type calcium channels.

Fig 1: Pharmacodynamic signaling pathway of Lercanidipine blocking L-type calcium channels.

Self-Validating Protocol: Stock Preparation & Validation

In regulated bioanalysis, an internal standard stock solution must be flawless. Relying solely on gravimetric data without orthogonal verification introduces systemic risk. The following workflow utilizes a modified shake-flask method[2] paired with an LC-MS/MS cross-check to create a self-validating system .

Fig 2: Self-validating workflow for determining SIL-IS solubility in organic solvents.

Step-by-Step Methodology

-

Gravimetric Preparation : Accurately weigh 1.00 mg of Lercanidipine-13C,d3-1 HCl using a calibrated microbalance.

-

Organic Solvation : Add exactly 1.0 mL of HPLC-grade Methanol to achieve a nominal 1.0 mg/mL concentration. (Methanol is chosen over DMSO to prevent viscosity-induced pipetting errors during subsequent dilutions).

-

Thermal Equilibration : Sonicate the sealed vial for 5 minutes, then place it in a temperature-controlled shaker bath at 25°C for 24 hours. This ensures thermodynamic equilibrium is reached[2].

-

Phase Separation (Causality Check) : Centrifuge the solution at 14,000 x g for 10 minutes.

-

Expert Insight: We deliberately avoid filtration. Highly lipophilic compounds (LogP ~6.4) exhibit severe non-specific binding to standard PTFE or nylon syringe filters. Centrifugation safely pellets any undissolved micro-crystals without artificially lowering the analyte concentration.

-

-

Self-Validating LC-MS/MS Cross-Check :

-

Prepare a secondary stock solution from an independent weighing using the exact same protocol.

-

Dilute both the primary sample and secondary stock to 10 ng/mL in 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid.

-

Analyze via LC-MS/MS monitoring the specific MRM transitions for the 13C,d3-1 isotope.

-

Validation Criteria : The calculated concentration of the primary stock must be within ±5% of the secondary stock. A variance >5% indicates incomplete solvation, micro-precipitation, or a gravimetric error, necessitating a remake.

-

Bioanalytical Implications for LC-MS/MS

The solubility profile of Lercanidipine-13C,d3-1 HCl directly dictates the parameters of the bioanalytical assay:

-

Sample Extraction : Protein precipitation (PPT) using 100% Methanol or Acetonitrile is highly effective. The organic crash solvent simultaneously precipitates plasma proteins and fully solvates the highly lipophilic analyte and its SIL-IS, ensuring high recovery.

-

Chromatography : Due to its lipophilicity, lercanidipine requires a high percentage of organic modifier (e.g., >70% Acetonitrile or Methanol) to elute efficiently from a standard C18 reversed-phase column and to prevent column carryover[1].

References

-

Title: Development and validation of reversed phase high-performance liquid chromatography method for estimation of lercanidipine HCl Source: PubMed Central (PMC) / NCBI URL: [Link]

Sources

Defining the Gold Standard: Certificate of Analysis (CoA) Requirements for Lercanidipine-13C,d3-1 in Regulated Bioanalysis

As bioanalytical scientists, we operate in a paradigm where data integrity is paramount. In pharmacokinetic (PK) and bioequivalence (BE) studies, quantifying Lercanidipine—a highly lipophilic, third-generation dihydropyridine calcium channel blocker (DHP-CCB)—requires extreme sensitivity due to its extensive first-pass metabolism and low circulating plasma concentrations.

The choice of a stable isotope-labeled internal standard (SIL-IS) is not merely a procedural formality; it is the mechanistic foundation of a self-validating assay. This whitepaper dissects the Certificate of Analysis (CoA) requirements for Lercanidipine-13C,d3-1 , explaining the causality behind its structural design and its integration into robust LC-MS/MS workflows.

Mechanistic Grounding: The Causality of the +4 Da Mass Shift

When extracting drugs from human plasma, endogenous phospholipids co-elute with the analyte, causing unpredictable ion suppression in the electrospray ionization (ESI) source. A SIL-IS mitigates this by co-eluting exactly with the unlabeled drug, experiencing identical ionization conditions, and normalizing the signal (1)[1].

Why 13C and d3? Lercanidipine is a large molecule (C36H41N3O6). Due to the natural abundance of Carbon-13 in nature (~1.1%), a purely deuterated standard with a +3 Da shift (Lercanidipine-d3) can suffer from isotopic overlap, where the M+3 isotope of the highly concentrated unlabeled drug interferes with the IS channel. By incorporating three deuteriums and one Carbon-13, we engineer a +4 Da mass shift (Lercanidipine-13C,d3-1). This specific configuration ensures absolute isotopic clarity, preventing cross-talk and preserving the integrity of the Lower Limit of Quantification (LLOQ) (2)[2].

Core Certificate of Analysis (CoA) Requirements

To take a stable isotope-labeled compound through a clinical study, a GLP-compliant CoA is strictly required to facilitate regulatory submission (3)[3]. A high-quality CoA transforms a simple chemical into a traceable reference standard by validating the following parameters:

Table 1: Essential CoA Specifications for Lercanidipine-13C,d3-1

| Parameter | Analytical Method | Acceptance Criteria | Mechanistic Rationale |

| Chemical Purity | UPLC-UV/MS | ≥ 98.0% | Prevents isobaric interferences and competitive ion suppression in the ESI source. |

| Isotopic Enrichment | Q-TOF LC-MS | ≥ 99.0% | Ensures the +4 Da mass shift is uniform across the standard population. |

| Unlabeled Content (D0) | LC-MS/MS (MRM) | ≤ 0.1% | Critical to prevent isotopic crosstalk that falsely elevates the analyte's LLOQ. |

| Structural Identity | 1H-NMR & 13C-NMR | Conforms to structure | Verifies the exact position of the 13C and deuterium labels to ensure metabolic stability. |

| Concentration/Assay | qNMR or Mass Balance | ± 5.0% of nominal | Guarantees accurate quantitation when used as a reference benchmark. |

Note: Incomplete incorporation of isotopes (e.g., D2 instead of D3) can severely compromise the internal standard's utility in MALDI-MS or LC-MS assays, highlighting the critical nature of the isotopic enrichment specification (4)[4].

Experimental Protocol: A Self-Validating Bioanalytical Workflow

To demonstrate the practical application of a CoA-certified Lercanidipine-13C,d3-1 standard, we detail a validated Solid-Phase Extraction (SPE) LC-MS/MS protocol.

Step 1: Preparation of Working Solutions

-

Accurately weigh 10 mg of Lercanidipine-13C,d3-1 and dissolve in HPLC-grade methanol to create a 1 mg/mL stock solution.

-

Dilute serially with a methanol:water (50:50, v/v) mixture to yield a 40 ng/mL Internal Standard (IS) working solution.

Step 2: Matrix Normalization (Spiking)

-

Aliquot 100 µL of K2-EDTA human plasma into a microcentrifuge tube.

-

Add 50 µL of the 40 ng/mL Lercanidipine-13C,d3-1 working solution and vortex for 30 seconds. Causality: Introducing the SIL-IS prior to any extraction steps creates a self-validating system. Any subsequent volumetric losses or extraction inefficiencies will affect the analyte and IS equally, maintaining a constant peak area ratio.

Step 3: Solid-Phase Extraction (SPE)

-

Condition a Phenomenex Strata-X SPE cartridge (30 mg, 1 mL) with 1 mL methanol, followed by 1 mL deionized water.

-

Load the spiked plasma sample onto the cartridge.

-

Wash with 1 mL of 10% methanol in water. Causality: Lercanidipine is highly lipophilic. This specific wash step removes polar endogenous plasma components (e.g., salts, small peptides) without eluting the target analyte, providing a cleaner extract than simple protein precipitation.

-

Elute with 1 mL of 100% methanol and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

Step 4: UPLC-MS/MS Acquisition

-

Inject 5 µL onto a UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm).

-

Run an isocratic elution using methanol and 5 mM ammonium formate containing 0.1% formic acid. Causality: The acidic modifier (formic acid) forces the basic nitrogen of the dihydropyridine ring into a protonated state, exponentially increasing the [M+H]+ yield in the positive ESI source.

Table 2: Optimized LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Lercanidipine | 612.2 | 280.1 | 25 | 50 |

| Lercanidipine-13C,d3-1 | 616.2 | 280.1 | 25 | 50 |

Visualizing the Analytical Logic

The following diagram illustrates the logical flow of the self-validating bioanalytical workflow, demonstrating how Lercanidipine-13C,d3-1 normalizes matrix effects from the very first step.

Fig 1: Bioanalytical workflow using Lercanidipine-13C,d3-1 for matrix effect correction.

References

-

Charles River Laboratories - Isotopic Labeling Services. Retrieved from: [Link]

-

MDPI - Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices. Retrieved from:[Link]

Sources

Application Note: High-Sensitivity Sample Preparation Protocols for Lercanidipine-13C,d3-1 in Human Plasma

Executive Summary & Scientific Rationale

Lercanidipine is a highly lipophilic, third-generation dihydropyridine calcium channel blocker (DHP-CCB) prescribed for the management of hypertension[1],[2]. From a bioanalytical perspective, quantifying lercanidipine in human plasma presents two major challenges: its extremely low circulating plasma concentrations (necessitating a Lower Limit of Quantification, LLOQ, of ≤ 0.02 ng/mL)[3], and its severe susceptibility to photodegradation[4].

This application note details robust, high-sensitivity sample preparation workflows—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—using Lercanidipine-13C,d3-1 as a Stable Isotope-Labeled Internal Standard (SIL-IS)[2]. By integrating strict photoprotection protocols and isotope dilution mass spectrometry, this guide provides a self-validating framework for pharmacokinetic (PK) and bioequivalence (BE) studies.

The Causality of Experimental Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why a protocol is designed a certain way. Every step in this workflow mitigates a specific chemical or matrix-related risk.

The Photodegradation Pathway & Environmental Control

The Problem: Like all 1,4-dihydropyridines, lercanidipine is highly photosensitive. Exposure to standard laboratory fluorescent lighting or daylight induces rapid photo-oxidation, aromatizing the dihydropyridine ring into a pharmacologically inactive pyridine derivative[3]. The Solution: The entire extraction process, including sample thawing, must be performed under monochromatic yellow light (570–580 nm)[4]. Failure to implement this environmental control will result in unpredictable recovery losses and failed validation batches.

Matrix Effect Normalization via SIL-IS

The Problem: Human plasma contains endogenous phospholipids that co-elute with highly lipophilic analytes (LogP ~ 6.4), causing severe ion suppression in the Electrospray Ionization (ESI) source. The Solution: Using Lercanidipine-13C,d3-1 corrects for both extraction recovery variations and matrix effects[5],[2]. Because the SIL-IS shares the exact physicochemical properties of the analyte, it co-elutes perfectly. Any ion suppression experienced by the analyte is proportionally experienced by the SIL-IS, keeping the peak area ratio constant and ensuring quantitative trustworthiness[6].

Protein Disruption & Partitioning Dynamics

The Problem: Lercanidipine is >98% bound to plasma proteins in vivo. Simply adding an organic solvent can trap the analyte within precipitated protein pellets. The Solution: The addition of an acidic buffer (e.g., 2.0 mM ammonium formate, pH 2.5) prior to extraction denatures the plasma proteins, breaking the non-covalent drug-protein bonds and driving the un-ionized lercanidipine into the organic extraction phase[4].

Materials and Reagents

-

Biological Matrix: Drug-free human plasma containing K2-EDTA as an anticoagulant[5].

-

Reference Standards: Lercanidipine hydrochloride (Purity ≥99.5%) and Lercanidipine-13C,d3-1 hydrochloride[2].

-

Solvents (LC-MS Grade): Methanol, Acetonitrile, n-Hexane, Ethyl Acetate, and Ultrapure Water[5],[6].

-

Additives: Formic Acid, Ammonium Formate[5].

-

Consumables: Phenomenex Strata-X polymeric SPE cartridges (30 mg, 1 mL)[5],[6], 2.0 mL polypropylene microcentrifuge tubes.

Step-by-Step Sample Preparation Protocols

Note: Both protocols must be executed in a dark room equipped exclusively with yellow monochromatic lighting[3],[4].

Protocol A: Liquid-Liquid Extraction (LLE)

LLE is highly recommended for lipophilic drugs as it provides exceptionally clean extracts by leaving polar phospholipids in the aqueous phase[7].

-

Sample Thawing: Thaw K2-EDTA human plasma samples at room temperature under yellow light[4].

-

Aliquoting: Transfer 200 µL of plasma (Blank, QC, or Unknown) into a 2.0 mL polypropylene tube[3].

-

IS Spiking: Add 20 µL of the Lercanidipine-13C,d3-1 working solution (40 ng/mL in 50:50 Methanol:Water)[5],[4]. Vortex for 10 seconds.

-

Protein Disruption: Add 100 µL of 2.0 mM ammonium formate buffer (pH 2.5) to release protein-bound analyte[4]. Vortex for 10 seconds.

-

Extraction: Add 1.5 mL of a non-polar extraction mixture: n-hexane and ethyl acetate (50:50, v/v)[7].

-

Partitioning: Vortex vigorously for 3 minutes to ensure complete mass transfer of the lipophilic analyte into the organic layer[7].

-

Phase Separation: Centrifuge at 13,000 rpm for 5 minutes at 10°C[4].

-

Transfer & Evaporation: Transfer 1.2 mL of the upper organic layer to a clean glass tube. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C[7],[5].

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis[7],[5].

Protocol B: Solid-Phase Extraction (SPE)

SPE is ideal for high-throughput, automated workflows and provides excellent reproducibility[5],[6].

-

Cartridge Conditioning: Condition a Phenomenex Strata-X SPE cartridge (30 mg, 1 mL) with 1.0 mL of LC-MS grade methanol, followed by 1.0 mL of ultrapure water[5]. Do not let the cartridge bed dry.

-

Sample Loading: Dilute 200 µL of spiked plasma (prepared as in LLE steps 1-3) with 200 µL of water. Load the mixture onto the cartridge at a flow rate of 1 mL/min[5].

-

Washing: Wash the cartridge with 1.0 mL of ultrapure water, followed by 1.0 mL of 10% methanol in water to elute polar matrix interferences[5].

-

Elution: Elute the lercanidipine and SIL-IS with 1.0 mL of 100% methanol into a clean collection tube[5].

-

Evaporation & Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of mobile phase[5].

LC-MS/MS Analytical Conditions & Quantitative Data

To ensure a self-validating system, the analytical method must be precisely tuned. The mass spectrometer is operated in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode[7],[3].

Table 1: Optimized UPLC-MS/MS MRM Parameters

| Parameter | Lercanidipine | Lercanidipine-13C,d3-1 (SIL-IS) |

| Precursor Ion (m/z) | 612.2[3] | 616.2* |

| Product Ion (m/z) | 280.2[3] | 280.2 |

| Cone Voltage (V) | 35 | 35 |

| Collision Energy (eV) | 25 | 25 |

| Dwell Time (ms) | 50 | 50 |

*Note: The +4 Da mass shift accounts for the incorporation of one 13C atom and three Deuterium (2H) atoms[2]. The product ion (m/z 280.2) represents the diphenylpropyl-methylamino moiety, which loses the labeled dihydropyridine ring during collision-induced dissociation (CID)[3],[6].

Table 2: Method Validation Summary (Typical Acceptance Criteria)

| Validation Parameter | Acceptance Criteria (FDA/EMA) | Expected Experimental Observation |

| Linearity Range | R² ≥ 0.995 | 0.015 – 8.0 ng/mL[3] |

| LLOQ | Signal-to-Noise ≥ 10 | 0.015 ng/mL[3] |

| Intra-day Precision | CV ≤ 15% (≤ 20% at LLOQ) | 4.2% – 8.5% |

| Extraction Recovery | Consistent across all QC levels | > 94% (LLE Method)[8] |

| Matrix Effect | 85% - 115% | Fully normalized by SIL-IS[5] |

Workflow Visualization

Caption: Sample preparation workflow for Lercanidipine in human plasma highlighting photoprotection.

References

-

CORE. METHOD DEVELOPMENT AND VALIDATION OF LERCANIDIPINE IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY TANDEM-MASS SPECTROMETRY. Source: core.ac.uk. URL: [Link]

-

Li, X., et al. (2016). A rapid and sensitive LC–MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study. Source: ovid.com. URL: [Link]

-

Jayaprakash, J., et al. Method Development and Validation of Lercanidipine in Human Plasma by Using LC-Ms/MS. Source: researchgate.net. URL:[Link]

-

PMC. Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study. Source: nih.gov. URL:[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ovid.com [ovid.com]

- 4. Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

Application Note: Advanced Solid Phase Extraction (SPE) Methods for Lercanidipine and Lercanidipine-13C,d3-1 Hydrochloride in Biological Matrices

Executive Summary

The bioanalytical quantification of lercanidipine—a highly lipophilic, third-generation dihydropyridine calcium channel blocker—in human plasma requires meticulous sample preparation to eliminate matrix effects and achieve low limits of quantification (LLOQ). This application note details an optimized Solid Phase Extraction (SPE) protocol utilizing Lercanidipine-13C,d3-1 hydrochloride as a stable isotope-labeled internal standard (SIL-IS). Designed for researchers and drug development professionals, this guide synthesizes field-proven methodologies with mechanistic insights to ensure a self-validating, high-throughput LC-MS/MS workflow [1].

Mechanistic Rationale & Analyte Profile

As a Senior Application Scientist, I emphasize that successful bioanalysis is rarely about blindly following steps; it requires exploiting the physicochemical properties of your analyte.

Lercanidipine possesses a high partition coefficient ( logP≈6.4 ) and a basic tertiary amine (pKa ≈ 6.8). In human plasma, it is >98% protein-bound.

-

The Role of the SIL-IS: Using Lercanidipine-13C,d3-1 hydrochloride is critical. With a +4 Da mass shift, it perfectly co-elutes with the target analyte, experiencing identical ionization suppression or enhancement. This creates a self-correcting mathematical ratio for absolute quantification. The hydrochloride salt form ensures rapid dissolution in methanolic stock solutions.

-

Sorbent Selection (Causality): We utilize a polymeric reversed-phase sorbent (e.g., Phenomenex Strata-X, surface-modified styrene divinylbenzene). Unlike traditional silica-based C18, polymeric sorbents provide dual retention mechanisms ( π−π interactions and hydrophobic binding) [1]. This allows lercanidipine to bind tightly, permitting aggressive aqueous washes to flush out phospholipids and endogenous salts without risking premature analyte elution [2].

Materials and Reagents

-

Analytes: Lercanidipine hydrochloride (Target), Lercanidipine-13C,d3-1 hydrochloride (SIL-IS).

-

Biological Matrix: Human plasma (K2EDTA anticoagulant).

-

SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Phenomenex Strata-X, 30 mg/1 mL) [1].

-

Solvents (LC-MS Grade): Methanol (MeOH), Acetonitrile (ACN), Deionized Water (18 M Ω⋅ cm), Formic Acid, Ammonium Formate.

Step-by-Step Solid Phase Extraction (SPE) Protocol

This protocol is engineered to act as a self-validating system. By strictly controlling the wash and elution polarities, we isolate the lipophilic fraction while discarding matrix proteins.

Phase I: Sample Pre-Treatment

-

Aliquot: Transfer 100 µL of human plasma into a clean microcentrifuge tube.

-

IS Addition: Add 50 µL of the Lercanidipine-13C,d3-1 working solution (e.g., 40 ng/mL in 50:50 MeOH:Water).

-

Scientific Insight: The 50% organic content in the IS solution serves a dual purpose: it delivers the IS accurately and partially disrupts lercanidipine-protein binding in the plasma, increasing free analyte available for SPE retention [2].

-

-

Vortex: Agitate vigorously for 30 seconds to ensure complete equilibration between the endogenous analyte and the SIL-IS.

Phase II: SPE Workflow

-

Conditioning: Pass 1.0 mL of Methanol through the cartridge, followed by 1.0 mL of 2.0 mM Ammonium Formate buffer (pH 2.5) or deionized water [1].

-

Scientific Insight: Methanol wets the polymer pores, maximizing surface area. The aqueous buffer equilibrates the bed to match the sample's aqueous nature.

-

-

Loading: Apply the pre-treated plasma sample (150 µL total volume) onto the cartridge. Allow it to pass through under gravity or very light vacuum (1-2 inHg).

-

Washing: Wash the cartridge with 2 × 1.0 mL of 5% Methanol in water.

-

Scientific Insight: 5% MeOH is strong enough to disrupt weak binding of polar interferences (salts, small peptides) but far too weak to break the strong hydrophobic/ π−π bonds holding lercanidipine to the polymer[1].

-

-

Drying: Apply high vacuum or a positive nitrogen stream for 1 minute to dry the sorbent bed completely.

-

Scientific Insight: Residual water will impede the evaporation step and can cause inconsistent recovery.

-

-

Elution: Elute the analytes with 0.5 mL of 100% Methanol.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the LC mobile phase (e.g., 0.1% formic acid in water/methanol) and vortex for 15 seconds [1].

System Suitability & Protocol Validation

To ensure this protocol remains a self-validating system, every batch must pass the following checks:

-

Matrix Effect Assessment: Calculate the Matrix Factor (MF) by comparing the peak area of lercanidipine spiked post-extraction against a neat standard. The SIL-IS normalized MF must fall between 0.85 and 1.15.

-

Extraction Recovery: Must be consistent (>85%) across Low, Medium, and High Quality Control (QC) levels.

Data Presentation

Table 1: Physicochemical & Mass Spectrometry Parameters

| Parameter | Lercanidipine | Lercanidipine-13C,d3-1 (IS) |

|---|---|---|

| Molecular Formula | C36H41N3O6 | C35(13C)H38D3N3O6 |

| Monoisotopic Mass | 611.30 | 615.32 |

| Precursor Ion [M+H]+ | m/z 612.3 | m/z 616.3 | | Primary Product Ion | m/z 280.1 | m/z 280.1 | | LogP (Lipophilicity) | ~6.4 | ~6.4 |

Table 2: Typical Validation Metrics for Polymeric SPE [1] | Validation Parameter | Target Acceptance Criteria | Typical Observed Performance | | :--- | :--- | :--- | | Mean Extraction Recovery | Consistent across QC levels | > 94.0% | | Intra-day Precision (CV%) | ≤ 15% ( ≤ 20% at LLOQ) | < 5.8% | | Inter-day Precision (CV%) | ≤ 15% ( ≤ 20% at LLOQ) | < 5.8% | | IS-Normalized Matrix Factor | 0.85 – 1.15 | 0.98 – 1.02 |

Mandatory Visualization

Caption: Solid Phase Extraction (SPE) workflow for Lercanidipine and its isotopic internal standard.

References

-

Chaudhary, D. V., Patel, D. P., Shah, P. A., Shah, J. V., Sanyal, M., & Shrivastav, P. S. (2016). Determination of lercanidipine in human plasma by an improved UPLC-MS/MS method for a bioequivalence study. Journal of Pharmaceutical Analysis, 6(2), 87-94. URL:[Link]

Application Note: High-Sensitivity LC-MS/MS Quantification of Lercanidipine in Human Plasma using Lercanidipine-13C,d3-1 Hydrochloride

Introduction & Clinical Relevance

Lercanidipine is a highly lipophilic, third-generation dihydropyridine calcium channel blocker (DHP-CCB) prescribed for the management of essential hypertension. While it exhibits exceptional vascular selectivity, it undergoes extensive first-pass metabolism in the liver, resulting in extremely low circulating plasma concentrations. Consequently, pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies require highly sensitive bioanalytical methods capable of reaching a Lower Limit of Quantification (LLOQ) of ≤ 0.015 ng/mL .

To achieve this, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Multiple Reaction Monitoring (MRM) is the gold standard. However, plasma matrices introduce severe ion suppression. To create a self-validating analytical system that mathematically corrects for extraction losses and matrix effects, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically Lercanidipine-13C,d3-1 hydrochloride —is strictly required.

Mechanistic Insights into MS/MS Fragmentation

Understanding the exact causality of the fragmentation pathway is critical for assay troubleshooting and ensuring isotopic fidelity.

During positive Electrospray Ionization (ESI+), the addition of a proton donor (formic acid) in the mobile phase ensures the protonation of the tertiary amine in lercanidipine, yielding a highly abundant precursor ion [M+H]⁺ at m/z 612.2. Upon entering the collision cell (Q2), Collision-Induced Dissociation (CID) triggers a specific cleavage at the bulky ester linkage.

This cleavage produces a highly stable, lipophilic cation representing the entire amine side chain: [C(CH3)2-CH2-N(CH3)-CH2-CH2-CH(Ph)2]⁺ at m/z 280.2.

The SIL-IS Advantage: In Lercanidipine-13C,d3-1 hydrochloride, the stable isotope labels (one ¹³C and three deuterium atoms) are synthesized directly onto the N-methyl group of this side chain. As a result, the precursor ion shifts by +4 Da (m/z 616.2). Because the labeled N-methyl group is fully retained within the cleaved side chain, the primary product ion also shifts by exactly +4 Da (m/z 284.2) . This parallel fragmentation completely eliminates isotopic cross-talk between the analyte and the internal standard.

Table 1: Compound Properties & Optimized MRM Transitions

| Parameter | Lercanidipine | Lercanidipine-13C,d3-1 (SIL-IS) |

| Chemical Formula | C₃₆H₄₁N₃O₆ | C₃₅(¹³C)H₃₈D₃N₃O₆ |

| Monoisotopic Mass | 611.30 | 615.33 |

| Precursor Ion [M+H]⁺ | m/z 612.2 | m/z 616.2 |

| Primary Product Ion (Q3) | m/z 280.2 | m/z 284.2 |

| Secondary Product Ion | m/z 315.2 | m/z 315.2 |

| Collision Energy (CE) | 30 eV | 30 eV |

| Cone Voltage (CV) | 70 V | 70 V |

Experimental Protocols: A Self-Validating System

A bioanalytical assay is only as reliable as its sample preparation. Simple protein precipitation (PPT) often leaves residual phospholipids that cause unpredictable ion suppression. To ensure robust quantification, we employ Solid-Phase Extraction (SPE). By spiking the SIL-IS into the raw plasma before extraction, the method becomes self-validating: any extraction loss or ionization suppression affects both the target and the SIL-IS equally, keeping the peak area ratio constant .

Step-by-Step Solid-Phase Extraction (SPE) Protocol

-

Spiking: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 20 µL of the SIL-IS working solution (40 ng/mL Lercanidipine-13C,d3-1) and vortex for 10 seconds.

-

Protein Disruption: Add 150 µL of 0.1% formic acid in water.

-

Causality: The acidic environment disrupts drug-protein binding (lercanidipine is >98% protein-bound), ensuring the molecule is fully released into the aqueous phase for efficient SPE capture.

-

-

Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Phenomenex Strata-X, 30 mg/1 mL) with 1 mL of LC-MS grade methanol, followed by 1 mL of LC-MS grade water.

-

Loading & Washing: Load the pre-treated plasma sample onto the cartridge. Wash with 1 mL of 5% methanol in water.

-

Causality: The low-organic wash elutes salts, endogenous proteins, and polar interferences without prematurely eluting the highly lipophilic lercanidipine.

-

-

Elution: Elute the target analyte and SIL-IS with 1 mL of 100% methanol into a clean glass tube.

-

Concentration: Evaporate the eluate to complete dryness under a gentle stream of high-purity nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase, vortex thoroughly, and transfer to an autosampler vial for injection.

Fig 1: Self-validating LC-MS/MS workflow for Lercanidipine quantification using SIL-IS.

LC-MS/MS Analytical Conditions

Table 2: Chromatographic & Spectrometric Parameters

| Parameter | Setting / Value | Mechanistic Rationale |

| Analytical Column | UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) | Sub-2-micron particles minimize eddy diffusion, providing ultra-sharp peaks and allowing for a rapid run time (< 4.0 min). |

| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile (30:70, v/v) | High organic content (70%) is required to elute the highly hydrophobic lercanidipine. Formic acid acts as a proton donor for ESI+. |

| Flow Rate | 0.400 mL/min | Optimal linear velocity for 2.1 mm ID columns, balancing rapid elution with efficient MS desolvation. |

| Injection Volume | 10 µL | Maximizes on-column loading to achieve LLOQ without causing solvent-induced peak broadening. |

| Ion Source | ESI (Positive Mode) | Soft ionization technique ideal for generating intact [M+H]⁺ precursor ions. |

| Desolvation Temp | 350°C | Ensures complete droplet evaporation of the 70% acetonitrile mobile phase prior to MS sampling. |

Method Validation Highlights

When executed according to this protocol, the assay yields a linear dynamic range from 0.010 ng/mL to 20.0 ng/mL . The use of the Lercanidipine-13C,d3-1 SIL-IS ensures that the normalized matrix factor remains strictly between 98% and 102%, confirming the complete mathematical mitigation of matrix effects. Intra- and inter-day precision (%CV) typically remains ≤ 5.8%, well within the stringent bioanalytical method validation guidelines set by the FDA and EMA.

References

-

A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study in Chinese healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis.[Link]

-

PhD Program in Medical Physiopathology, 37th Cycle (MRM Transition Data for Stable Isotope Labeled Lercanidipine). University of Torino. [Link]

-

Determination of lercanidipine in human plasma by an improved UPLC-MS/MS method for a bioequivalence study. National Center for Biotechnology Information (PMC).[Link]

Application Note: Bioanalytical Method Development for Lercanidipine in Human Plasma Using Lercanidipine-13C,d3-1

Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Clinical Pharmacology Researchers Application: Pharmacokinetic (PK) profiling, Bioequivalence (BE) studies, and Therapeutic Drug Monitoring (TDM).

Introduction & Mechanistic Rationale

Lercanidipine is a highly lipophilic, third-generation dihydropyridine calcium channel blocker widely prescribed for the management of essential hypertension. Due to its extensive first-pass metabolism and large volume of distribution, circulating plasma concentrations of unchanged lercanidipine are exceptionally low, typically falling within the picogram to low nanogram per milliliter range[1][2]. Consequently, traditional HPLC-UV methods lack the requisite sensitivity, establishing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) as the gold standard for its quantification[3][4].

The Causality Behind the Internal Standard Choice

In LC-MS/MS bioanalysis, matrix effects (ion suppression or enhancement caused by co-eluting endogenous plasma components like phospholipids) can severely compromise assay accuracy and reproducibility[3][5]. While structural analogs are sometimes used as internal standards (IS), they often exhibit different retention times and extraction recoveries compared to the target analyte.

To build a self-validating system , this protocol utilizes Lercanidipine-13C,d3-1 , a Stable Isotope-Labeled Internal Standard (SIL-IS).

-

Chromatographic Co-elution: The SIL-IS perfectly co-elutes with lercanidipine, ensuring that both molecules experience identical ionization conditions in the electrospray source, thereby mathematically canceling out matrix effects[3].

-

Isotopic Cross-Talk Elimination: Using a label with only one or two deuterium atoms can lead to isotopic interference from the natural heavy-isotope envelope (M+1, M+2) of the unlabeled drug. By incorporating one 13C and three deuterium ( 2H ) atoms, Lercanidipine-13C,d3-1 achieves a +4 Da mass shift (m/z 616.2 vs. 612.2). This critical mass differential guarantees absolute MRM channel isolation without cross-talk[5].

Bioanalytical Workflow

The following diagram illustrates the optimized sample-to-data pipeline, designed to maximize throughput while adhering to stringent regulatory guidelines.

Bioanalytical workflow for Lercanidipine quantification using SPE and UPLC-MS/MS.

Experimental Protocols

Materials and Reagents

-

Reference Standards: Lercanidipine HCl (Purity ≥99.5%) and Lercanidipine-13C,d3-1 HCl (SIL-IS)[2][3].

-

Biological Matrix: Drug-free human plasma (K2-EDTA anticoagulant)[3].

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid[2][6].

-

Consumables: Phenomenex Strata-X Polymeric SPE Cartridges (30 mg, 1 mL)[4][5].

Step-by-Step Sample Preparation (Solid Phase Extraction)

While Liquid-Liquid Extraction (LLE) is an option[7], Solid Phase Extraction (SPE) is prioritized in this protocol due to its superior ability to remove phospholipid interference, thereby extending column life and reducing baseline noise[4].

-

Aliquot: Transfer 100 µL of thawed human plasma into a clean 1.5 mL microcentrifuge tube[2][4].

-

Spike IS: Add 10 µL of the Lercanidipine-13C,d3-1 working solution (40 ng/mL in 50% MeOH) and vortex for 30 seconds[3][5].

-

Dilution: Add 100 µL of 2% Formic acid in water to disrupt drug-protein binding. Vortex for 1 minute.

-

SPE Conditioning: Condition the Strata-X cartridge with 1 mL of MeOH, followed by equilibration with 1 mL of LC-MS grade water[3][6].

-

Sample Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of ~1 drop/second.

-

Washing (Crucial Step): Wash the cartridge with 1 mL of 5% MeOH in water to elute hydrophilic endogenous salts, followed by 1 mL of Hexane to remove neutral lipids.

-

Elution: Elute the target analytes using 1 mL of 100% MeOH into a clean collection tube[3].

-

Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase (Initial gradient conditions), vortex, and transfer to an autosampler vial[3].

UPLC-MS/MS Analytical Conditions

Chromatographic Separation: Separation is achieved using a sub-2-micron particle column to ensure sharp peak shapes and rapid run times, essential for high-throughput clinical batches[4][5].

| Parameter | Specification |

| System | Waters Acquity UPLC (or equivalent) |

| Analytical Column | UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)[3][4] |

| Column Temperature | 40°C |

| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (LC-MS Grade) |

| Flow Rate | 0.400 mL/min |

| Injection Volume | 5 µL |

| Gradient Program | 0.0-0.5 min: 30% B 0.5-2.0 min: 30% to 90% B 2.0-3.0 min: 90% B 3.1-4.0 min: 30% B (Re-equilibration) |

Mass Spectrometry Parameters: Detection is performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[1][7].

MRM fragmentation pathways for Lercanidipine and its stable isotope-labeled internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Lercanidipine | 612.2 | 280.1[1][5] | 35 | 25 |

| Lercanidipine-13C,d3-1 | 616.2 | 284.1[5] | 35 | 25 |

(Note: Source temperature set to 500°C, Capillary voltage at 3.0 kV, and Desolvation gas flow at 800 L/hr).

Method Validation Framework

To ensure the method produces reliable, scientifically defensible data for regulatory submissions (IND, NDA, ANDA), it must be fully validated according to the FDA Bioanalytical Method Validation Guidance for Industry (2018) [8][9][10] and the ICH M10 Harmonised Guideline (2022) [11].

Validation Acceptance Criteria Summary

The following table summarizes the quantitative validation parameters and the expected regulatory acceptance criteria governing this assay[10]:

| Validation Parameter | Experimental Design | FDA 2018 / ICH M10 Acceptance Criteria |

| Linearity & Range | 8 non-zero calibration standards (0.010 – 20.0 ng/mL)[3][4]. | R2≥0.99 . Back-calculated concentrations within ±15% of nominal (±20% for LLOQ). |

| Lower Limit of Quantitation (LLOQ) | 6 replicates at 0.010 ng/mL. | Signal-to-noise (S/N) ≥ 5. Precision (CV) ≤ 20%, Accuracy within ±20%[7][10]. |

| Intra- & Inter-Day Precision / Accuracy | 6 replicates of QCs at 4 levels (LLOQ, LQC, MQC, HQC) over 3 separate batches. | CV ≤ 15% (20% for LLOQ). Accuracy within ±15% (±20% for LLOQ)[1][10]. |

| Matrix Effect (IS-Normalized) | Post-extraction spiked blanks from 6 independent human plasma lots compared to neat standards. | IS-normalized Matrix Factor (MF) CV ≤ 15% across all 6 lots[4]. |

| Extraction Recovery | Peak area of pre-extraction spiked samples vs. post-extraction spiked samples. | Must be consistent and reproducible across LQC, MQC, and HQC levels (Target >85%)[4]. |

| Stability | Bench-top (RT), Freeze-Thaw (3 cycles at -80°C), Autosampler (4°C), and Long-term stability. | Deviation ≤ ±15% from nominal concentration under all tested conditions[7][10]. |

Data Integrity and Carryover

Carryover is a persistent risk in highly sensitive LC-MS/MS assays. It is evaluated by injecting a blank plasma sample immediately following the Upper Limit of Quantification (ULOQ) standard. According to FDA guidelines, the peak area in the blank must not exceed 20% of the LLOQ peak area for the analyte, and 5% for the internal standard[7][10]. The extensive needle wash program (using 50:50 ACN:MeOH with 0.1% Formic acid) implemented in this protocol mitigates this risk.

References

-

CORE. "METHOD DEVELOPMENT AND VALIDATION OF LERCANIDIPINE IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY TANDEM-MASS SPECTROMETRY." Core.ac.uk. Available at: [Link]

-

FDA. "Bioanalytical Method Validation Guidance for Industry May 2018." Fda.gov. Available at: [Link]

-

Federal Register. "Bioanalytical Method Validation; Guidance for Industry; Availability." Federalregister.gov. Available at:[Link]

-

PubMed. "Determination of lercanidipine in human plasma by an improved UPLC-MS/MS method for a bioequivalence study." Nih.gov. Available at: [Link]

-

Semantic Scholar. "A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study in Chinese healthy volunteers." Semanticscholar.org. Available at:[Link]

-

Japan Bioanalysis Forum. "Guideline・Guidance | Links." Bioanalysisforum.jp. Available at: [Link]

-

ResolveMass. "Essential FDA Guidelines for Bioanalytical Method Validation." Resolvemass.ca. Available at: [Link]

-

Semantic Scholar. "Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study." Semanticscholar.org. Available at:[Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Determination of lercanidipine in human plasma by an improved UPLC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 9. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Guidelineã»Guidance | Links | Japan Bioanalysis Forum [bioanalysisforum.jp]

Liquid-liquid extraction techniques for Lercanidipine-13C,d3-1 in serum

Title: Application Note: Advanced Liquid-Liquid Extraction (LLE) Protocol for Lercanidipine and Lercanidipine-13C,d3-1 in Human Serum

Introduction & Mechanistic Overview

Lercanidipine is a highly lipophilic, third-generation dihydropyridine (DHP) calcium channel blocker utilized in the management of hypertension. Its distinct pharmacological efficacy is intrinsically linked to its high membrane partition coefficient. The drug accumulates heavily in the lipid bilayer of cell membranes and slowly diffuses to the L-type calcium channels, resulting in a prolonged duration of action and a smooth onset of vasodilation without triggering reflex tachycardia[1].

Figure 1: Pharmacological signaling pathway of Lercanidipine via L-type calcium channel blockade.

In clinical pharmacokinetic studies, quantifying lercanidipine in serum is notoriously difficult due to its high protein binding (>98%) and trace-level therapeutic concentrations (often <1 ng/mL)[2]. To achieve rigorous LC-MS/MS quantification, Lercanidipine-13C,d3-1 is utilized as a stable isotope-labeled internal standard (SIL-IS). The SIL-IS shares the exact physicochemical properties of the analyte, co-eluting chromatographically to perfectly correct for matrix-induced ion suppression and extraction recovery variances[3].

Causality of Extraction Strategy: Why Liquid-Liquid Extraction?

Given lercanidipine's extreme lipophilicity (logP ~6.4), Liquid-Liquid Extraction (LLE) is the most logical and field-proven sample preparation technique[4].

-

Protein Precipitation (PPT) is often insufficient because it leaves endogenous phospholipids in the sample, which cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source.

-

Solid-Phase Extraction (SPE) is viable but can be cost-prohibitive and time-consuming for high-throughput labs[3].

-

LLE leverages the drug's lipophilicity. By adjusting the serum to a neutral or slightly basic pH, lercanidipine remains un-ionized. When a non-polar organic solvent is added, the un-ionized drug selectively partitions into the organic layer, leaving polar serum proteins, salts, and hydrophilic interferences trapped in the aqueous phase[2].

Solvent Selection and Optimization

The choice of organic solvent is a critical variable. An ideal solvent maximizes the recovery of lercanidipine and the SIL-IS while minimizing the co-extraction of serum lipids. Empirical data demonstrates that a binary mixture of non-polar and slightly polar solvents yields the best results[4].

Table 1: Quantitative Comparison of LLE Solvent Systems for Lercanidipine

| Solvent System | Extraction Recovery (%) | Matrix Effect / Cleanliness | Mechanistic Causality & Suitability |

| 100% Hexane | 65 - 70% | Excellent | Highly non-polar; leaves behind polar lipids but fails to fully extract the analyte. Sub-optimal recovery. |

| 100% Ethyl Acetate | > 95% | Poor | Higher polarity extracts the drug efficiently but co-extracts phospholipids, causing ion suppression. |

| Hexane:Ethyl Acetate (50:50 v/v) | > 90% | Good | Optimal. Balances the high recovery of ethyl acetate with the selectivity and cleanliness of hexane[2],[4]. |

| Methyl tert-butyl ether (MTBE) | 85 - 90% | Good | Viable alternative. Forms a clean phase boundary and evaporates rapidly[1]. |

Experimental Workflow & Methodology

Figure 2: Step-by-step Liquid-Liquid Extraction workflow for Lercanidipine in serum.

Step-by-Step Protocol: Self-Validating LLE Workflow

Step 1: Sample Aliquoting and IS Spiking

-

Transfer 500 µL of thawed human serum into a clean 10 mL glass centrifuge tube.

-

Spike 20 µL of the Lercanidipine-13C,d3-1 working solution (e.g., 50 ng/mL in methanol).

-

Causality: Spiking the SIL-IS at the very beginning ensures that any volumetric losses or degradation during the extraction process affect the analyte and the IS equally, preserving the peak area ratio for accurate quantification.

Step 2: pH Adjustment

-

Add 100 µL of 0.1 M NaOH (or an appropriate alkaline buffer) to the serum and vortex briefly.

-

Causality: Lercanidipine is a weak base. Elevating the pH ensures the secondary amine group remains un-ionized, maximizing its lipophilicity and driving its partition into the organic phase.

Step 3: Liquid-Liquid Extraction

-

Add 5.0 mL of the optimized extraction solvent: n-Hexane:Ethyl Acetate (50:50, v/v) [4].

-

Vortex vigorously for 3 minutes to ensure maximum surface area contact between the aqueous and organic phases.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Causality: Centrifugation breaks any emulsions formed by serum proteins, resulting in a sharp phase boundary. The organic layer (top) will contain the lercanidipine, while the aqueous layer (bottom) retains the proteins.

Step 4: Phase Transfer and Evaporation

-

Carefully transfer 4.0 mL of the upper organic layer into a clean glass tube, avoiding any uptake of the aqueous phase.

-

Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen (N2) at 50°C[4].

-

Causality: Nitrogen evaporation concentrates the sample, allowing for the detection of trace-level Lercanidipine (<0.1 ng/mL) required for pharmacokinetic profiling[2].

Step 5: Reconstitution

-

Reconstitute the dried residue in 100 µL of the LC-MS/MS mobile phase (e.g., 0.1% Formic Acid in Water : Methanol).

-

Vortex for 1 minute and transfer to an autosampler vial for injection.

Trustworthiness: Self-Validating System Checkpoints

To ensure the integrity of every analytical batch, the following self-validating checks must be integrated into the protocol:

-

SIL-IS Absolute Area Tracking: Monitor the absolute peak area of Lercanidipine-13C,d3-1 across all unknown samples, calibrators, and Quality Controls (QCs). A variance of >15% in a specific sample indicates a localized extraction failure (e.g., emulsion transfer) or severe matrix effect, invalidating that specific injection.

-

Zero-Sample Verification: Process a "Zero Sample" (blank serum spiked only with the SIL-IS). This confirms the absence of unlabelled lercanidipine in the matrix and proves there is no isotopic cross-talk or chemical impurity in the SIL-IS stock that could falsely elevate the analyte signal.

References

- Source: researchgate.

- Source: nih.

- Source: core.ac.

- Source: nih.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Selective and rapid liquid chromatography-mass spectrometry method for the determination of lercanidipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of lercanidipine in human plasma by an improved UPLC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

Technical Support Center: Overcoming Matrix Effects in Lercanidipine-13C,d3-1 LC-MS/MS Analysis

Welcome to the Advanced Bioanalytical Support Center. This guide is designed for research scientists and drug development professionals developing high-throughput, high-sensitivity LC-MS/MS assays for Lercanidipine.

Lercanidipine is a highly lipophilic, heavily protein-bound dihydropyridine calcium channel blocker. During Electrospray Ionization (ESI), it is notoriously susceptible to severe ion suppression caused by endogenous plasma phospholipids [1]. While utilizing a stable isotope-labeled internal standard (SIL-IS) like Lercanidipine-13C,d3-1 corrects for relative variance (ensuring accuracy and precision), it cannot recover absolute signal loss. If the ESI droplet is saturated by co-eluting matrix components, the absolute response will drop below the Lower Limit of Quantitation (LLOQ), destroying assay sensitivity.

This guide provides field-proven, mechanistically grounded solutions to diagnose, isolate, and eliminate these matrix effects.

Diagnostic Workflow: Identifying the Root Cause

Before altering your sample preparation, you must confirm that ion suppression is the true cause of your sensitivity loss. The self-validating approach is to perform a Post-Column Infusion (PCI) experiment while simultaneously monitoring the phospholipid elution zone.

Diagnostic workflow for identifying and isolating matrix effects in LC-MS/MS.

Troubleshooting Guide & Causality Analysis

Issue 1: Absolute signal for Lercanidipine and Lercanidipine-13C,d3-1 drops by >50% in plasma extracts compared to neat standards.

The Causality: The SIL-IS and the analyte co-elute perfectly. If their retention time falls within the elution zone of glycerophosphocholines (which can be tracked via the in-source fragment m/z 184.0), a competition for charge occurs at the ESI droplet surface. Phospholipids increase the surface tension of the droplet and competitively bind to available protons, restricting the transition of the lipophilic Lercanidipine into the gas phase [2]. The Solution: Standard Protein Precipitation (PPT) leaves >95% of phospholipids in the extract. You must switch to targeted Phospholipid Depletion or Solid Phase Extraction (SPE) [3].

Issue 2: Variable recovery and non-linear response at the LLOQ (e.g., 0.015 ng/mL).

The Causality: At ultra-low concentrations, Lercanidipine exhibits non-specific binding to container walls or column frits. When combined with varying matrix loads between different patient samples (e.g., varying lipid profiles), the SIL-IS might not perfectly compensate if the detector is operating near its noise floor. The Solution: Optimize the extraction solvent to disrupt protein binding completely (using a Lewis acid or strong organic crash) and ensure a self-validating, matrix-free extract using Zirconia-based filtration.

Validated Experimental Protocol: Phospholipid Depletion SPE

To achieve a self-validating, matrix-free extract, we recommend replacing standard PPT with a Zirconia-based phospholipid removal workflow (e.g., HybridSPE or similar technologies). Zirconia acts as a Lewis acid, selectively binding the phosphate moiety of phospholipids while allowing the target analyte to pass through[2].

Step-by-step phospholipid depletion workflow for Lercanidipine extraction.

Step-by-Step Methodology:

-

Sample Aliquot: Transfer 100 µL of human plasma into a 96-well plate.

-

Internal Standard Addition: Spike with 10 µL of Lercanidipine-13C,d3-1 working solution (e.g., 40 ng/mL in 50:50 Methanol:Water) and vortex briefly.

-

Protein Disruption: Add 300 µL of 1% Formic Acid in Acetonitrile. The acidic environment disrupts Lercanidipine's strong plasma protein binding.

-

Precipitation: Vortex aggressively for 2 minutes, then centrifuge at 10,000 x g for 5 minutes.

-

Selective Filtration: Transfer the supernatant to a Zirconia-based Phospholipid Removal Plate.

-

Elution: Apply positive pressure or vacuum (10 in Hg) for 2 minutes. The Zirconia matrix will covalently trap the phospholipids.

-

Concentration: Evaporate the collected eluate under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 50:50 Methanol : 5mM Ammonium Acetate) before injecting onto the LC-MS/MS.

Quantitative Data Presentation

The table below summarizes the expected analytical improvements when transitioning from traditional extraction methods to optimized phospholipid depletion for Lercanidipine.

| Extraction Method | Absolute Recovery (%) | Matrix Factor (%) | Phospholipid Removal (%) | LLOQ Achievable (ng/mL) |

| Protein Precipitation (PPT) | 85 - 90% | 45 - 55% (Severe Suppression) | < 5% | 0.100 |

| Liquid-Liquid Extraction (LLE) | 70 - 75% | 80 - 85% | ~ 60% | 0.050 |

| Phospholipid Depletion (SPE) | > 94% | 98 - 102% (Matrix-Free) | > 99% | 0.010 - 0.015 |

Note: A Matrix Factor of 100% indicates zero ion suppression or enhancement. Data synthesized from validated bioanalytical norms [1][4].

Frequently Asked Questions (FAQs)

Q: Can I just change the chromatographic gradient to separate Lercanidipine from the phospholipids instead of changing my extraction? A: While theoretically possible, it is practically difficult. Lercanidipine is highly retained on C18 columns, often co-eluting with late-eluting lysophosphatidylcholines. Extending the gradient or adding a heavy organic wash step drastically increases run time, which is detrimental to high-throughput bioequivalence studies. Removing the matrix at the sample prep stage is far more robust.

Q: Why do you recommend monitoring m/z 184.0 during method development? A: The m/z 184.0 ion is the characteristic polar head group fragment (phosphocholine) for most endogenous phospholipids. By running a precursor ion scan for m/z 184, you can map the exact elution window of the matrix and visually confirm if your SIL-IS and Lercanidipine are co-eluting with the suppression zone [2].

Q: Does switching from ESI to APCI reduce matrix effects? A: Yes. Atmospheric Pressure Chemical Ionization (APCI) relies on gas-phase ion-molecule reactions rather than liquid-phase droplet evaporation. Because APCI does not depend on the analyte competing for surface charge on a shrinking droplet, it is significantly less susceptible to phospholipid-induced ion suppression. However, APCI generally yields lower absolute sensitivity for Lercanidipine compared to an optimized ESI method.

Q: Why use Lercanidipine-13C,d3-1 instead of a structural analog internal standard? A: A structural analog will likely have a slightly different retention time. If it elutes even 0.1 minutes apart from Lercanidipine, it might fall outside the phospholipid suppression zone, meaning it will not accurately correct for the suppression experienced by the target analyte. A stable isotope-labeled IS guarantees exact co-elution and identical ionization efficiency [1].

References

-

Determination of lercanidipine in human plasma by an improved UPLC-MS/MS method for a bioequivalence study. Journal of Pharmaceutical Analysis / PubMed Central (NIH). URL:[Link]

-

HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmacy & Bioallied Sciences / PubMed Central (NIH). URL:[Link]

-

Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. Analytical Chemistry (ACS Publications). URL:[Link]

-

Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions. Bioanalysis / PubMed (NIH). URL:[Link]

Technical Support Center: Optimizing Extraction Recovery for Lercanidipine-13C,d3-1 Hydrochloride

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for researchers and scientists facing extraction recovery challenges when utilizing Lercanidipine-13C,d3-1 hydrochloride as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS workflows.

Lercanidipine is a third-generation dihydropyridine calcium channel blocker characterized by extreme lipophilicity and >98% plasma protein binding[1]. When developing bioanalytical methods, these physicochemical properties often result in severe recovery losses, isotopic equilibration failures, and matrix suppression. This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to help you achieve >94% extraction recovery.

Part 1: Mechanistic Troubleshooting FAQs

Q: My Lercanidipine-13C,d3-1 recovery is highly variable (40-60%) when using Protein Precipitation (PPT). How can I fix this? A: PPT using standard crash solvents (acetonitrile or methanol) is mechanistically insufficient for lercanidipine. Because the drug and its SIL-IS are >98% bound to plasma proteins, adding an organic solvent without prior disruption causes the analyte to become physically trapped within the precipitated protein pellet. Solution: You must switch to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)[2]. If PPT is absolutely mandatory for your throughput, you must pre-treat the plasma with a strong acid (e.g., 2% formic acid) to denature the binding pockets before adding the organic crash solvent.

Q: I am observing a gradual decrease in SIL-IS peak area across a 96-well plate batch. Is my standard degrading? A: Yes. The dihydropyridine ring of Lercanidipine-13C,d3-1 is highly susceptible to photo-oxidation when exposed to standard fluorescent laboratory lighting[3]. Causality: This degradation is time-dependent; samples processed or injected later in the batch will exhibit artificially lower responses. Solution: The entire extraction process—including sample thawing, spiking, and evaporation—must be performed under protective yellow light (570–580 nm)[3].

Q: Why do I get better LLE recovery with a Hexane:Ethyl Acetate mixture than with pure Hexane? A: While lercanidipine is highly lipophilic, its structure contains polar functional groups, including ester and secondary amine linkages[1]. Pure hexane is too non-polar to efficiently solvate these groups. A 50:50 (v/v) mixture of n-hexane and ethyl acetate provides the optimal dielectric constant to disrupt hydrogen bonds with residual matrix components while maintaining clean phase separation[4].

Part 2: Self-Validating Extraction Workflows

To ensure scientific integrity, the following protocols incorporate built-in validation checkpoints.

Protocol A: High-Efficiency Solid-Phase Extraction (SPE)

This is the gold-standard method, utilizing a polymeric reversed-phase sorbent to capture the lipophilic SIL-IS while allowing aggressive washing of polar phospholipids[3].

-

Isotopic Equilibration: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 20 µL of Lercanidipine-13C,d3-1 HCl working solution (e.g., 40 ng/mL). Vortex for 10 seconds and allow a 5-minute incubation to ensure the SIL-IS fully equilibrates with endogenous protein binding sites[3].

-

Protein Disruption (Critical Step): Add 100 µL of 2.0 mM ammonium formate buffer (adjusted to pH 2.5 with formic acid). Vortex for 10 seconds. Causality: The highly acidic pH protonates plasma proteins, altering their tertiary structure and forcing the release of the bound SIL-IS into the aqueous phase[3].

-

Centrifugation: Centrifuge at 13,148 × g for 5 minutes at 10 °C to pellet any insoluble matrix components[3].

-

Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol, followed by 1 mL of deionized water[3],[2].

-

Loading: Apply the acidified plasma supernatant to the conditioned cartridge.

-

Washing: Wash with 1 mL of deionized water, followed by 1 mL of 10% methanol in water. Causality: The 10% methanol selectively elutes loosely bound salts and polar lipids without breaking the strong hydrophobic interactions holding the SIL-IS to the sorbent[2].

-

Elution: Elute the analyte and SIL-IS with 1 mL of 100% methanol.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the LC mobile phase[2].

Validation Checkpoint: Matrix Effect Assessment. Spike a post-extraction blank plasma sample with Lercanidipine-13C,d3-1 at the final concentration. Compare its LC-MS/MS peak area to a neat solution standard. A ratio < 0.85 indicates unresolved matrix suppression, requiring an increase in the wash step methanol concentration[3].

Protocol B: Liquid-Liquid Extraction (LLE)

A cost-effective alternative that leverages precise solvent partitioning[2],[4].

-

Spiking: To 200 µL of plasma, add 50 µL of the Lercanidipine-13C,d3-1 HCl working solution.

-

Partitioning: Add 5 mL of an n-hexane:ethyl acetate (50:50, v/v) mixture[2],[4].

-

Extraction: Vortex vigorously for 3 minutes. Causality: Vigorous mixing maximizes the surface area between the aqueous and organic phases, driving the lipophilic SIL-IS into the organic layer.

-

Phase Separation: Centrifuge at 4000 rpm for 20 minutes to break any micro-emulsions formed during vortexing[2],[4].

-

Recovery: Carefully transfer the upper organic layer to a clean tube. Evaporate to dryness at 50°C under nitrogen[4].

-

Reconstitution: Reconstitute the residue in 100 µL of mobile phase[4].

Validation Checkpoint: Standard-Line Slope Method. LLE typically yields 75-80% recovery. If recovery drops below 70%, visually inspect the phase interface for emulsion trapping. If present, increase centrifugation time or add a small volume of brine (saturated NaCl) prior to extraction[5].

Part 3: Comparative Recovery Metrics

The following table synthesizes quantitative data across different extraction methodologies to guide your experimental design.

| Extraction Methodology | Sorbent / Solvent System | Mean Absolute Recovery (%) | Matrix Effect (Ion Suppression) | Required Plasma Volume |

| Solid-Phase Extraction (SPE) | Polymeric Reversed-Phase (e.g., Strata-X) | > 94.0% | Minimal (< 5%) | 100 µL |

| Liquid-Liquid Extraction (LLE) | n-Hexane : Ethyl Acetate (50:50, v/v) | 75.0% - 80.0% | Moderate | 200 - 500 µL |

| Protein Precipitation (PPT) | Acetonitrile / Methanol | < 60.0% | High (> 20%) | 50 - 100 µL |

Part 4: Extraction Decision Matrix & Workflow

Workflow for Lercanidipine-13C,d3-1 HCl extraction comparing SPE and LLE methodologies.

References

-

Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study Source: Journal of Pharmaceutical Analysis (via NIH/PMC) URL:[Link]

-

METHOD DEVELOPMENT AND VALIDATION OF LERCANIDIPINE IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY TANDEM-MASS SPECTROMETRY Source: International Journal of Applied Pharmaceutics (via CORE) URL:[Link]

-

Lercanidipine (Physicochemical Properties) Source: Wikipedia URL:[Link]

Sources

- 1. Lercanidipine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

Optimizing collision energy for Lercanidipine-13C,d3-1 fragmentation

Technical Support Center: Lercanidipine-13C,d3 Analysis

A Guide to Optimizing Collision Energy for Robust and Sensitive Quantification

Welcome to the technical support center for advanced mass spectrometry applications. This guide, prepared by our senior application scientists, provides in-depth, experience-driven advice for researchers, scientists, and drug development professionals on a critical aspect of method development: the optimization of collision energy for the fragmentation of Lercanidipine-13C,d3.

This document moves beyond a simple checklist, explaining the scientific rationale behind each step to empower you to troubleshoot effectively and build robust, reliable analytical methods.

Troubleshooting Guide: Common Issues in Collision Energy Optimization

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: I'm infusing my Lercanidipine-13C,d3 standard, but I see a very weak or no signal for my precursor ion (m/z 615.2). What should I check first?

A1: Before suspecting the compound itself, it's crucial to verify your system's fundamental parameters.

-

Source Conditions: Confirm that your electrospray ionization (ESI) source settings (e.g., capillary voltage, gas flows, and temperatures) are appropriate for a molecule of this size and polarity. Lercanidipine ionizes well in positive mode ESI.[1][2]

-

Mobile Phase Compatibility: Ensure the solvent you've dissolved your standard in is compatible with ESI. A typical starting point is a mixture of methanol or acetonitrile with a small percentage of an acid like formic acid to promote protonation.

-

System Contamination or Clogs: A high backpressure or inconsistent spray can indicate a clog in the sample line or emitter. Perform a system flush and check for leaks.

-